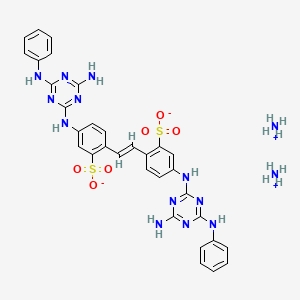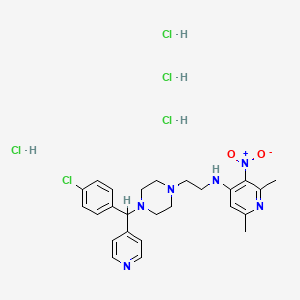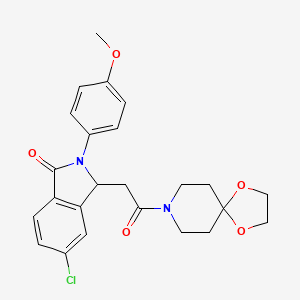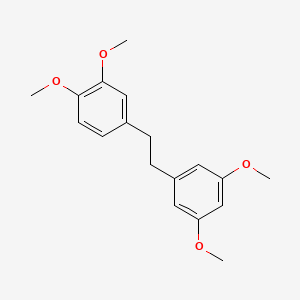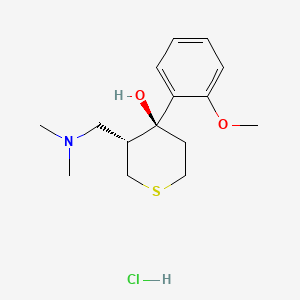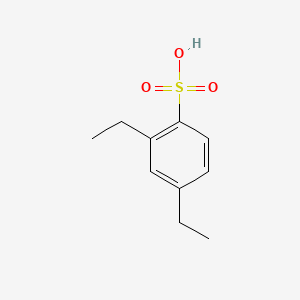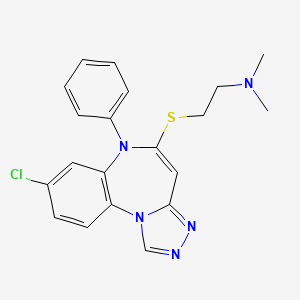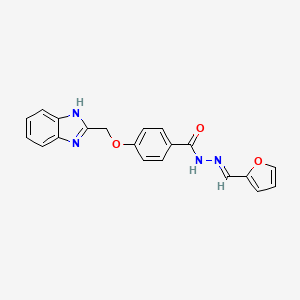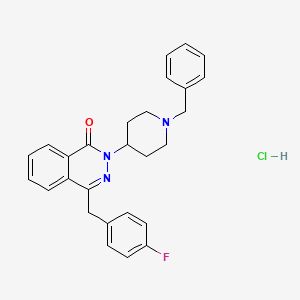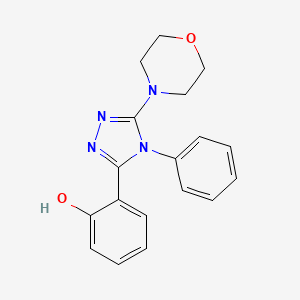
4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl- is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with chlorine and naphthalenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl- typically involves the chlorination of 4,6-diaminopyrimidine followed by the introduction of the naphthalenyl group. One common method involves the reaction of 4,6-diaminopyrimidine with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position. The resulting intermediate is then reacted with 1-naphthylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives, while coupling reactions can produce complex biaryl structures.
科学的研究の応用
4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl- has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl- involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
類似化合物との比較
Similar Compounds
2-Chloro-4,6-pyrimidinediamine: Shares the pyrimidine core but lacks the naphthalenyl group.
4,6-Diaminopyrimidine: Lacks both the chlorine and naphthalenyl substitutions.
Naphthylamine derivatives: Contain the naphthalenyl group but differ in the heterocyclic core.
Uniqueness
4,6-Pyrimidinediamine, 2-chloro-N-1-naphthalenyl- is unique due to the combination of the pyrimidine core with chlorine and naphthalenyl substitutions. This structural arrangement imparts distinct electronic and steric properties, enhancing its reactivity and specificity in various applications.
特性
CAS番号 |
284681-98-7 |
|---|---|
分子式 |
C14H11ClN4 |
分子量 |
270.72 g/mol |
IUPAC名 |
2-chloro-4-N-naphthalen-1-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H11ClN4/c15-14-18-12(16)8-13(19-14)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H3,16,17,18,19) |
InChIキー |
FUPHLHIHRDDOKY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=C3)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


